molecular formula C16H19N3O B13894709 6-(azetidin-1-yl)-N-(4-methoxybenzyl)pyridin-2-amine

6-(azetidin-1-yl)-N-(4-methoxybenzyl)pyridin-2-amine

Cat. No.: B13894709
M. Wt: 269.34 g/mol
InChI Key: JKJCDUYLEJTDGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(azetidin-1-yl)-N-(4-methoxybenzyl)pyridin-2-amine is a synthetic organic compound that belongs to the class of pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(azetidin-1-yl)-N-(4-methoxybenzyl)pyridin-2-amine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridine core: This can be achieved through various methods such as the Hantzsch pyridine synthesis.

    Introduction of the azetidine ring: This step might involve the reaction of a suitable pyridine derivative with an azetidine precursor under specific conditions.

    Attachment of the 4-methoxybenzyl group: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the azetidine ring or the methoxy group.

    Reduction: Reduction reactions could target the pyridine ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.

Scientific Research Applications

6-(azetidin-1-yl)-N-(4-methoxybenzyl)pyridin-2-amine could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-(pyrrolidin-1-yl)-N-(4-methoxybenzyl)pyridin-2-amine
  • 6-(piperidin-1-yl)-N-(4-methoxybenzyl)pyridin-2-amine

Uniqueness

6-(azetidin-1-yl)-N-(4-methoxybenzyl)pyridin-2-amine might be unique due to the presence of the azetidine ring, which could confer specific chemical and biological properties not found in similar compounds with different ring structures.

Properties

Molecular Formula

C16H19N3O

Molecular Weight

269.34 g/mol

IUPAC Name

6-(azetidin-1-yl)-N-[(4-methoxyphenyl)methyl]pyridin-2-amine

InChI

InChI=1S/C16H19N3O/c1-20-14-8-6-13(7-9-14)12-17-15-4-2-5-16(18-15)19-10-3-11-19/h2,4-9H,3,10-12H2,1H3,(H,17,18)

InChI Key

JKJCDUYLEJTDGI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC(=CC=C2)N3CCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.